M1-PAM-B
Description
Contextualization of M1-PAM-B as a Research Compound within the M1 PAM Class
This compound (VU0453595) is distinguished within the M1 PAM class by its critical characteristic: a lack of intrinsic agonist activity nih.govportlandpress.comacs.orgwikipedia.org. This property is considered optimal for a research compound aimed at enhancing cognition, as it minimizes the risk of overactivating the M1 receptor, which can lead to adverse effects and potentially impair cognitive function nih.govwikipedia.orgpnas.org. In contrast, some earlier M1 PAMs, referred to as "ago-PAMs" (e.g., BQCA, MK-7622, PF-06764427), exhibit direct agonist activity in addition to their allosteric modulating effects nih.govportlandpress.comwikipedia.org. Research indicates that the presence of intrinsic agonist activity in M1 PAMs may contribute to cholinergic adverse events, such as behavioral convulsions, and can reduce their efficacy in improving cognitive function wikipedia.org.
This compound functions by selectively potentiating the effects of endogenous acetylcholine (B1216132) at the M1 receptor, thereby preserving the physiological temporal and spatial dynamics of receptor signaling hodoodo.com. This mechanism offers a distinct advantage over direct-acting agonists, whose efficacy can be compromised by the depletion of endogenous acetylcholine, a common feature in neurodegenerative conditions like Alzheimer's disease hodoodo.com. This compound has demonstrated favorable pharmacokinetic properties, making it suitable for in vivo research studies wikipedia.org. It has been observed to induce no gross behavioral changes even at high doses, further supporting its utility as a research tool wikipedia.org.
Detailed research findings highlight this compound's robust pro-cognitive effects and its impact on neuronal function across various preclinical models:
| Research Finding Category | Specific Observations and Effects | References |
| Cognitive Enhancement | Reverses plasticity deficits, negative, and cognitive symptoms in mouse models of schizophrenia. Improves novel object recognition, a rodent assay of cognitive function. Enhances memory consolidation and retrieval, executive function, and attention. In nonhuman primates, it enhanced flexible learning by improving extradimensional set shifting, reducing latent inhibition, and enhancing target recognition. | nih.govtargetmol.commedkoo.comacs.orgwikipedia.org |
| Neuronal Function | Induces a long-lasting increase in the intrinsic excitability of striatal projection neurons. Potentiates muscarinic long-term depression (LTD) by activating M1 receptors. Enhances synaptic plasticity in prefrontal and hippocampal circuits. | nih.govmedkoo.com |
| Pharmacological Profile | Highly selective for M1 mAChR. Devoid of intrinsic agonist activity in cell lines and native preparations. Exhibits excellent properties for in vivo studies, including good CNS penetration. Does not induce behavioral convulsions at doses well above those required for maximal cognitive efficacy. | medkoo.comnih.govportlandpress.comacs.orgwikipedia.org |
These findings underscore this compound's value as a research compound for investigating the therapeutic potential of selective M1 receptor activation in addressing cognitive impairments associated with neuropsychiatric and neurodegenerative disorders.
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.51 |
IUPAC Name |
7-(((1S,2S)-2-Hydroxycyclohexyl)oxy)-2-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)isoindolin-1-one |
InChI |
InChI=1S/C25H27N3O3/c1-27-14-13-20(26-27)18-11-9-17(10-12-18)15-28-16-19-5-4-8-23(24(19)25(28)30)31-22-7-3-2-6-21(22)29/h4-5,8-14,21-22,29H,2-3,6-7,15-16H2,1H3/t21-,22-/m0/s1 |
InChI Key |
VISGMFIUEGSOJS-VXKWHMMOSA-N |
SMILES |
O=C1N(CC2=CC=C(C3=NN(C)C=C3)C=C2)CC4=C1C(O[C@@H]5[C@@H](O)CCCC5)=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M1-PAM-B; M1 PAM B; M1PAMB |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of M1 Pam B
M1 Muscarinic Acetylcholine (B1216132) Receptor Binding Studies
Studies characterizing the binding of M1-PAM-B (and other M1 PAMs) to the M1 muscarinic acetylcholine receptor are critical for understanding their mechanism of action. These studies typically involve radioligand binding assays and competition experiments to assess affinity, allosteric site interaction, and subtype selectivity.
Characterization of Allosteric Site Affinity and Cooperativity with Acetylcholine (ACh)
M1 PAMs bind to an allosteric site on the M1 mAChR, which is distinct from the orthosteric binding site of acetylcholine acs.orgnih.govfrontiersin.orgportlandpress.com. This allosteric interaction leads to a conformational change in the receptor, which in turn alters the binding affinity and/or efficacy of the orthosteric ligand, ACh frontiersin.orgportlandpress.com.
A key characteristic of M1 PAMs is their strong positive cooperativity with ACh nih.govresearchgate.netresearchgate.net. This positive cooperativity means that the binding of the PAM enhances the affinity and/or efficacy of ACh at the M1 receptor researchgate.netfrontiersin.org. For example, the prototypical M1 PAM, BQCA, strongly potentiates ACh binding in [3H]-NMS equilibrium binding assays with a binding cooperativity (α-value) of 400 researchgate.net. This cooperativity is crucial as it allows M1 PAMs to amplify the effects of endogenous ACh researchgate.net.
The potency of M1 PAMs can be influenced by the concentration of ACh. For instance, VU0486846 exhibited an M1 PAM potency (EC50) of 430 ± 120 nM with a very low level of ACh (approximately EC9), but this potency improved to 68 ± 11 nM when ACh concentration was increased to an EC70 nih.gov. This demonstrates the concentration-dependent cooperativity between the PAM and ACh.
Subtype Selectivity Profiling Across Human and Rodent M1-M5 mAChRs
A significant advantage of M1 PAMs is their ability to achieve subtype selectivity, which is difficult with orthosteric ligands due to the high conservation of the ACh binding site across mAChR subtypes portlandpress.commdpi.comtandfonline.com. M1 PAMs are designed to selectively enhance ACh action at the M1 receptor without significantly affecting other receptor subtypes (M2-M5) mdpi.com.
Studies have demonstrated the high selectivity of various M1 PAMs for the M1 receptor over M2, M3, M4, and M5 subtypes in both human and rodent systems nih.govacs.orgnih.govacs.org. For example, VU0486846 was found to be a moderately potent M1 PAM in both human M1 (EC50 = 0.31 µM, 85 ± 2% ACh Max) and rat M1 (EC50 = 0.25 µM, 83 ± 1% ACh Max) cell lines nih.gov. Critically, it showed weak partial agonist activity and maintained selectivity against M2-M5 receptors nih.gov. Similarly, VU319 (VU0467319) demonstrated high selectivity as an M1 mAChR PAM across human and rat M1-M5 receptors, with EC50 values greater than 30 µM for M2-M5 subtypes acs.org. Another M1 PAM, ML137 (PubChem CID 44251556), also exhibits high selectivity against M2-M5 receptors, with EC50 values greater than 30 µM for these off-targets nih.gov.
The following table summarizes the M1 PAM potency and selectivity of representative compounds:
| Compound | Species/Receptor | M1 PAM EC50 (nM) | % ACh Max | M1 Agonism EC50 (µM) | Selectivity (M2-M5 EC50) | Citation |
| VU0486846 | Human M1 | 310 | 85 ± 2 | 4.5 | Weak partial agonism | nih.gov |
| VU0486846 | Rat M1 | 250 | 83 ± 1 | 5.6 | Weak partial agonism | nih.gov |
| VU319 | Human M1 | 492 | 71.3 ± 9.9 | >30 | >30 µM (human M2-M5) | acs.org |
| VU319 | Rat M1 | 398 ± 195 | 81.3 ± 11.3 | - | >30 µM (rat M2-M5) | acs.org |
| ML137 | M1 | 830 | - | - | >30 µM (M2-M5) | nih.gov |
Receptor Signaling Pathway Modulation by this compound
M1 muscarinic acetylcholine receptors are G protein-coupled receptors that, upon activation, primarily couple to Gq/11 proteins, leading to the activation of downstream signaling cascades nih.govcore.ac.ukbiorxiv.orgpnas.orgnih.goved.ac.ukinnoprot.com. This compound, as an allosteric modulator, influences these signaling pathways.
G Protein Coupling and Activation (e.g., Gq/11 Pathway)
The M1 mAChR preferentially couples to Gq/11 proteins ed.ac.ukinnoprot.com. Activation of the M1 receptor by agonists, including allosteric modulators, leads to the Gq/11-dependent activation of phospholipase C, which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol nih.govcore.ac.uk. This process can be measured by assays such as [35S]GTPγS binding to Gαq/11 proteins and total [3H]inositol phosphate (B84403) accumulation core.ac.uknih.gov.
Studies comparing orthosteric and allosteric agonists have shown that both classes can activate Gαq/11-dependent signaling. For example, allosteric agonists like AC-42 and 77-LH-28-1, as well as orthosteric agonists such as oxotremorine-M (oxo-M), arecoline, and pilocarpine, were able to activate Gαq/11-dependent signaling in Chinese hamster ovary (CHO) cells recombinantly expressing the human M1 mACh receptor core.ac.uknih.gov. While orthosteric agonists also caused significant enhancements in [35S]GTPγS binding to Gαi1/2 subunits, allosteric ligands like AC-42 and 77-LH-28-1 did not produce a significant response in this pathway, suggesting that allosteric agonists may activate distinct subsets of downstream effectors core.ac.uknih.gov. Both orthosteric and allosteric agonists, however, are capable of coupling to the Gαs/cAMP pathway, enhancing forskolin-stimulated cAMP accumulation core.ac.uknih.gov.
The M1-PD receptor, a genetically engineered variant of the M1 receptor with removed intracellular phosphorylation sites, maintains normal coupling to Gq/11-dependent pathways while being uncoupled from receptor phosphorylation/arrestin-dependent signaling biorxiv.orgpnas.orgpnas.org. This variant shows that ACh stimulates Gq coupling to the M1-PD receptor with higher potency compared to the wild-type receptor, while the maximal response to ACh remains equivalent pnas.org.
Intracellular Calcium Mobilization Assays in Recombinant Cell Systems
Intracellular calcium mobilization assays are widely used functional assays to measure M1 mAChR activity, particularly in recombinant cell systems such as CHO cells or U2OS cells stably expressing the human M1 receptor nih.govinnoprot.comnih.gov. These assays often utilize fluorometric imaging plate readers (FLIPR) to detect changes in intracellular calcium levels nih.govnih.gov. When an agonist binds to the M1 receptor, the activated Gq/G11 protein triggers a cellular response mediated by calcium via phospholipase C stimulation, leading to an increase in fluorescence intensity from calcium biosensors innoprot.com.
This compound, as a positive allosteric modulator, potentiates acetylcholine-mediated intracellular calcium mobilization acs.orgresearchgate.netnih.govnih.govnih.gov. This potentiation is observed as a leftward shift in the ACh concentration-response curve acs.org. For example, PT-1284 was shown to potentiate acetylcholine in an M1 FLIPR functional assay with an EC50 of 36 nM nih.gov.
It is important to note that while M1 PAMs enhance ACh-mediated responses, many are characterized by minimal or weak intrinsic agonist activity, meaning they cause little to no direct calcium mobilization in the absence of ACh nih.govacs.orgacs.org. For instance, VU0486846 showed weak partial agonist activity (EC50 = 4.5 µM, 29% ACh Max) in a human M1 cell line nih.gov. Similarly, VU319 is described as an M1 PAM with minimal M1 agonism (EC50 > 30 µM) acs.org. This characteristic is desirable as it reduces the potential for direct receptor overstimulation and associated cholinergic toxicity acs.org.
The following table presents functional data for representative M1 PAMs in calcium mobilization assays:
| Compound | Receptor/Cell Line | EC50 (nM) (ACh Potentiation) | % ACh Max | Intrinsic Agonism (EC50) | Citation |
| VU0486846 | Human M1 | 310 | 85 ± 2 | 4.5 µM (29% ACh Max) | nih.gov |
| VU0486846 | Rat M1 | 250 | 83 ± 1 | 5.6 µM (26% ACh Max) | nih.gov |
| VU319 | Human M1 | 492 | 71.3 ± 9.9 | >30 µM | acs.org |
| PT-1284 | M1 (FLIPR assay) | 36 | - | - | nih.gov |
Measurement of Downstream Signaling Cascades (e.g., Inositol Phosphate (IP1) Accumulation)
M1 muscarinic acetylcholine receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then triggers the release of intracellular calcium, and its subsequent metabolism leads to the accumulation of inositol monophosphate (IP1) frontiersin.orgpnas.orgnih.govresearchgate.net.
Studies have consistently shown that M1 PAMs potentiate agonist-stimulated inositol phosphate accumulation. For instance, benzylquinolone carboxylic acid (BQCA), a well-characterized M1 PAM, has been demonstrated to increase M1 receptor affinity for acetylcholine and promote robust inositol phosphate turnover in primary neurons nih.govresearchgate.net. Research comparing wild-type (M1-WT) and biased M1 receptor mutant (M1-PD) mice revealed that agonist-stimulated inositol phosphate accumulation was equivalent in primary hippocampal-cortical neurons, indicating similar Gq coupling for this pathway despite differences in β-arrestin recruitment pnas.orgbiorxiv.orgbiorxiv.org.
The following table summarizes the M1 PAM activity and agonism of select M1 PAMs, highlighting their ability to modulate M1 receptor function:
Table 1: Molecular Pharmacology of Select M1 PAMs
| Compound Name | Human M1 PAM EC50 (nM) | Human M1 PAM % ACh Max | Human M1 Agonism EC50 (µM) | Human M1 Agonism % ACh Max | Rat M1 PAM EC50 (nM) | Rat M1 PAM % ACh Max |
| VU6007496 | 228 | 80 | >10 | 24 | 94 | 91 |
| VU6006874 | 149 | 73 | 3.1 | 38 | 63 | 90 |
Note: Data for VU6007496 and VU6006874 are derived from studies on human and rat M1 receptors acs.org.
Investigation of Signal Bias and Functional Selectivity of this compound
M1 PAMs can exhibit diverse pharmacological properties, including varying degrees of intrinsic agonist activity and differences in signal bias nih.govnih.govacs.org. Signal bias refers to the capacity of a ligand to selectively activate or potentiate specific downstream signaling pathways over others nih.govbiorxiv.orgmdpi.com. This functional selectivity is particularly relevant for M1 receptors, which regulate central nervous system (CNS) function through multiple signaling pathways nih.gov.
Certain M1 PAMs have been identified as "biased" modulators, demonstrating the ability to potentiate the coupling of the receptor to phospholipase C (PLC) but not to phospholipase D (PLD) nih.gov. This distinction in signaling preference can lead to functionally different outcomes in brain circuits. For example, biased M1 PAMs that did not couple to PLD were unable to potentiate orthosteric agonist-induced long-term depression (LTD) and, in some cases, even blocked M1-dependent LTD in the prefrontal cortex (PFC) nih.gov. In contrast, both biased and non-biased M1 PAMs showed similar potentiation of M1-dependent electrophysiological responses that were independent of PLD nih.gov. These findings suggest that signal bias can significantly influence the physiological effects of M1 PAMs in specific brain regions implicated in cognition nih.gov.
Furthermore, the presence of intrinsic agonist activity in some M1 PAMs, often termed "ago-PAMs," can lead to excessive M1 receptor activation. This overactivation may impair cognitive function and induce adverse cholinergic effects, distinguishing them from "pure PAMs" that maintain strict dependence on endogenous ACh for receptor activation nih.govacs.orgnih.gov. Optimizing M1 PAMs to lack intrinsic agonist activity is considered crucial for minimizing adverse effects and maximizing procognitive efficacy nih.govnih.gov.
Receptor Functional Activity in Native Neural Systems
Assessing the functional activity of this compound in native neural systems, such as brain slices, is critical for understanding their physiological relevance and potential therapeutic effects, as cell-line assays may not fully reflect their actions due to differences in receptor expression and cellular context nih.govnih.gov.
Brain Slice Electrophysiological Recordings
Brain slice electrophysiology is a powerful technique employed to characterize the activity of M1 PAMs in intact neuronal circuits nih.govnih.govfrontiersin.orgmdpi.comprotocols.io. These recordings typically involve whole-cell patch-clamp techniques on specific neuronal populations, such as pyramidal neurons in the medial prefrontal cortex (mPFC) or hippocampus nih.govnih.govjneurosci.orgnih.govjneurosci.org. This allows for the measurement of changes in membrane potential, holding currents, and spontaneous excitatory postsynaptic currents (sEPSCs) nih.govmdpi.comjneurosci.orgnih.govjneurosci.org. Additionally, extracellular field potential recordings are utilized to assess field excitatory postsynaptic potentials (fEPSPs), providing insights into synaptic transmission and plasticity nih.govacs.orgfrontiersin.orgnih.gov.
Activation of the M1 receptor by M1 PAMs has been shown to induce a robust inward current in mPFC pyramidal cells nih.govjneurosci.org. This effect is dependent on the M1 receptor, as it is absent in acute slices from M1 receptor knockout mice nih.govjneurosci.org.
Preclinical Neurobiological Investigations of M1 Pam B
In Vitro Model Systems for M1-PAM-B Research
In vitro studies are crucial for understanding the fundamental cellular and molecular interactions of this compound, providing insights into its selectivity, potency, and mechanism of action at the M1 receptor.
Development and Application of Cell Line-Based Assays
Studies have shown that this compound (VU0486846) exhibits weak intrinsic agonist activity in M1-expressing cell lines, particularly those with high receptor reserve acs.org. This characteristic is considered beneficial, as M1 PAMs with modest in vitro activity (e.g., EC50 > 100 nM in cell-based systems) are less likely to induce seizure liability in vivo acs.org. For instance, VU319, another M1 PAM candidate, demonstrated minimal M1 agonism (EC50 > 30 µM) in human M1 receptor assays while effectively potentiating M1 receptors across various species, including rat, mouse, and cynomolgus monkey nih.gov.
Table 1: M1 PAM Potency (EC50) of VU319 in Recombinant Cell Lines
| Species (M1 Receptor) | M1 PAM EC50 (nM) | % ACh Max |
| Human | 492 ± 2.9 | 71.3 ± 9.9 |
| Rat | 398 ± 195 | 81.3 ± 11.3 |
| Mouse | 728 ± 184 | 55.9 ± 5.6 |
| Cynomolgus Monkey | 374 | 57.8 |
| Source: nih.gov |
Studies in Primary Neuronal Cultures (e.g., cortical, hippocampal neurons)
Primary neuronal cultures offer a more physiologically relevant environment for studying the neurobiological effects of this compound. These cultures, often derived from cortical or hippocampal regions of rodent brains, allow for the investigation of synaptic plasticity, neuronal excitability, and protein expression changes medchemexpress.comvanderbilt.eduscilit.comnih.gov.
Electrophysiological studies in Layer V medial prefrontal cortex (mPFC) pyramidal neurons have demonstrated that this compound (VU0486846) maintains the activity-dependence of muscarinic agonists, a crucial feature that differentiates it from ago-PAMs (compounds with both allosteric and direct agonist activity) acs.org. Unlike ago-PAMs, this compound did not induce significant changes in field excitatory postsynaptic potentials (fEPSPs) when applied alone, suggesting it modulates M1 activity only in the presence of endogenous acetylcholine (B1216132) release acs.org.
Another M1 PAM, VU0453595, has been shown to potentiate muscarinic long-term depression (LTD) in prefrontal cortex slices from mice. This potentiation was dependent on M1 receptor activation, as it was absent in slices from M1-knockout mice. In primary cortical neuronal cultures, M1 PAMs like VU846 (a related compound to this compound) demonstrated high cooperativity with acetylcholine in myo-inositol 1 phosphate (B84403) (IP1) accumulation assays, indicating their ability to enhance endogenous cholinergic signaling.
Primary neuronal cultures have also been utilized in models of neurodegenerative conditions. For instance, studies investigating prion infection and propagation have used primary neuronal cultures from M1 wildtype, M1 knockout, M1-DREADD (designer receptor exclusively activated by designer drugs), and M1-PD mice medchemexpress.comvanderbilt.eduscilit.comnih.gov. Infection with misfolded prion protein (PrPSc) in prion protein overexpressing neurons resulted in progressive accumulation of PrPSc, while M1-PD cultures showed accelerated prion-induced pathological changes, further supporting the inherent neuroprotective role of the M1 receptor medchemexpress.comvanderbilt.eduscilit.comnih.gov. A proteomic analysis of prion-infected primary neuronal cultures revealed dysregulation of mitochondrial, ribosomal, and neuronal-associated proteins, as well as cytoskeletal proteins nih.gov.
In Vivo Research Paradigms and Animal Models
In vivo studies are essential for assessing the effects of this compound on complex behaviors, cognitive functions, and disease progression within a living organism, providing translational relevance to human conditions.
Utilization of Rodent Models for Cognitive Function Assessment
Rodent models, particularly rats and mice, are widely used to evaluate the cognitive enhancing properties of this compound and other M1 PAMs. These models assess various cognitive domains, including memory, attention, and executive function.
This compound (VU0486846) has demonstrated robust efficacy in enhancing recognition memory in rats using the novel object recognition (NOR) paradigm acs.org. A minimum effective dose of 3 mg/kg intraperitoneal (i.p.) significantly improved recognition memory acs.org. Critically, M1 PAMs that lack agonist activity in native systems, such as the prefrontal cortex (PFC), have shown superior efficacy in NOR compared to ago-PAMs, which often exhibit little or no improvement acs.org.
Table 2: Efficacy of M1 PAMs in Rodent Novel Object Recognition (NOR) Task
| Compound | Species | Dose (i.p.) | NOR Performance | Statistical Significance |
| VU0486846 | Rat | 3 mg/kg | Enhanced | p = 0.0133, F = 4, R² = 0.2143 acs.org |
| MK-7622 | Rat | 1, 3, 10 mg/kg | No significant improvement | p = 0.9110 (one-way ANOVA) vanderbilt.edu |
| VU6004256 | Mouse | Not specified | Enhanced | |
| VU6007496 | Rat | 3 mg/kg p.o. | Robust efficacy | |
| Source: acs.orgvanderbilt.edu |
Beyond general cognitive enhancement, this compound has shown promise in reversing specific cognitive deficits. It successfully reversed memory impairments induced by the atypical antipsychotic risperidone (B510) in rats acs.org. Similarly, VU0453595 rescued phencyclidine (PCP)-induced impairments in cognition and social interactions in mice, a model relevant to schizophrenia. These findings underscore the potential of M1 PAMs to address cognitive symptoms in neuropsychiatric disorders.
Application in Non-Human Primate Models for Higher-Order Cognitive Processes
Non-human primate (NHP) models are invaluable for evaluating the effects of compounds on higher-order cognitive processes that closely mimic human cognition. This compound (VU0486846) has shown robust procognitive activity in NHP models acs.org.
Studies with VU0453595 in healthy adult rhesus monkeys demonstrated domain-specific cognitive improvements. In a feature-reward learning task, VU0453595 enhanced flexible learning performance by improving extradimensional set shifting, reducing latent inhibition from previously experienced distractors, and decreasing response perseveration. These procognitive effects were observed without altering attentional filtering functions, suggesting a specific modulation of cognitive flexibility. The compound increased the speed of learning new feature-reward rules, particularly during extradimensional rule changes.
Another M1 PAM clinical candidate, VU319, was evaluated in cynomolgus monkeys and showed M1 potentiation nih.gov. Importantly, in Phase I clinical trials, VU319 was well-tolerated in NHP without cholinergic side effects, and signals of cognitive improvement and functional target engagement were observed nih.gov. The effects of VU0486846 on cognitive performance in aged cynomolgus monkeys have also been characterized using tasks like delayed match-to-sample (DMS) and multiple-choice serial reaction time (MCSRT).
Studies in Genetic and Pharmacological Animal Models of Neurological Conditions (e.g., models of neurodegeneration, neuropsychiatric disorders)
This compound and other M1 PAMs have been investigated in various animal models mimicking neurological conditions, including neurodegenerative diseases and neuropsychiatric disorders.
Neurodegeneration (e.g., Alzheimer's Disease, Prion Disease) : In a terminal murine prion neurodegenerative model, acute administration of this compound (VU0486846) successfully rescued learning and memory deficits. Chronic administration of this compound in this model led to a significant reduction in levels of misfolded prion protein and extended the lifespan of the mice. Proteomics analysis of brain tissue from these animals revealed corrections in the expression of markers associated with neuroinflammation, aberrant mitochondrial function, and complement activation, indicating potential disease-modifying effects.
Further research using genetic mouse models, such as M1-PD (phosphorylation deficient) mice, has underscored the inherent neuroprotective properties of the M1 receptor medchemexpress.comvanderbilt.edu. When inoculated with prion-infected brain homogenate, M1-PD mice exhibited earlier increases in misfolded prion protein (PrPSc) accumulation in the hippocampus and cortex, as well as earlier onset of behavioral abnormalities, compared to wild-type mice medchemexpress.comvanderbilt.eduscilit.com. This suggests that maintaining the proper phosphorylation status of the M1 receptor is crucial for its neuroprotective role against neurodegeneration medchemexpress.comvanderbilt.edu.
Other M1 PAMs, such as BQCA, have also shown efficacy in neurodegenerative models, correcting reversal learning deficits in a transgenic mouse model of Alzheimer's disease (AD). M1 receptor activation is also thought to inhibit amyloid-beta (Aβ) synthesis by enhancing α-secretase activity, a mechanism relevant to AD pathology.
Neuropsychiatric Disorders (e.g., Schizophrenia) : M1 PAMs are considered a promising therapeutic strategy for addressing cognitive dysfunction in schizophrenia acs.org. This compound (VU0486846) has shown the ability to reverse cognitive deficits induced by atypical antipsychotics like risperidone in rodent models, which are often used to mimic aspects of schizophrenia acs.org.
Animal models of schizophrenia, such as those involving repeated administration of phencyclidine (PCP), demonstrate impaired cortical long-term depression (LTD) and deficits in cognitive function and social interaction. In these models, the M1 PAM VU0453595 fully restored the impaired LTD and ameliorated the behavioral deficits, providing critical insights into the synaptic changes underlying the disorder and supporting the role of selective M1 PAMs as a novel therapeutic approach. Additionally, the M1 PAM BQCA, when combined with atypical antipsychotics like aripiprazole (B633) and clozapine, demonstrated synergistic procognitive activity in deficit states induced by the NMDA receptor antagonist MK-801, another model of schizophrenia. These findings collectively highlight the potential of M1 PAMs to enhance cognitive flexibility and attention in contexts relevant to schizophrenia.
Neurobiological and Behavioral Endpoints in Preclinical Studies
Preclinical studies involving this compound compounds have explored a range of neurobiological and behavioral endpoints, demonstrating their potential to modulate key brain functions.
Assessment of Learning and Memory Paradigms
M1 mAChR activation consistently enhances memory consolidation and retrieval across various tasks, including object recognition, spatial learning, and fear conditioning. guidetopharmacology.orgnih.gov M1-PAMs have shown efficacy in restoring learning and memory deficits in several preclinical models. For instance, the M1-PAM VU0453595 has been observed to restore impaired long-term depression (LTD) and cognitive function in mouse models of schizophrenia induced by phencyclidine (PCP) treatment. uni.lu Another M1-PAM, VU0486846, demonstrated a dose-dependent enhancement of recognition memory in rats within the novel object recognition (NOR) paradigm. invivochem.cn In studies focusing on Alzheimer's disease (AD) models, the M1-PAM BQCA successfully corrected reversal learning deficits in transgenic mice. nih.gov Furthermore, VU6004256 enhanced recognition memory in the novel object recognition test in mice. guidetopharmacology.org In a murine prion disease model, the M1-PAM VU846 (VU0486846) completely restored defective contextual fear conditioning learning and memory. cenmed.com
The procognitive effects of M1-PAMs in learning and memory tasks are summarized in the table below:
| M1-PAM Compound | Preclinical Model / Task | Key Finding in Learning & Memory | Source |
| VU0453595 | PCP-treated mice (schizophrenia model) | Restored impaired long-term depression (LTD) and cognitive function. uni.lu | uni.lu |
| VU0486846 | Rats (Novel Object Recognition) | Dose-dependently enhanced recognition memory. invivochem.cn | invivochem.cn |
| BQCA | Transgenic AD mouse model | Corrected reversal learning deficits. nih.gov | nih.gov |
| VU6004256 | Mice (Novel Object Recognition) | Enhanced recognition memory. guidetopharmacology.org | guidetopharmacology.org |
| VU846 (VU0486846) | Murine prion disease model | Completely restored defective contextual fear conditioning learning and memory. cenmed.com | cenmed.com |
Evaluation of Cognitive Flexibility and Attentional Functions
Activation of the M1 mAChR has been linked to improvements in executive function, attention, and cognitive flexibility. guidetopharmacology.orgnih.govnih.gov Studies in nonhuman primates revealed that the M1 PAM VU0453595 significantly improved cognitive flexibility. This was evidenced by faster learning, enhanced extradimensional set shifting, and a reduction in perseverative behaviors. nih.govwikipedia.org Specifically, the 1 mg/kg dose of VU0453595 led to a significant improvement in trials-to-criterion for extradimensional (ED) switches, reducing the average trials-to-criterion from 12.2 (SE: 1.0) in the vehicle condition to 4.0 (SE: 0.7). nih.gov However, this compound did not show a consistent effect on attentional filtering during visual search tasks. nih.gov These findings position M1-PAMs as promising agents for addressing cognitive flexibility deficits observed in conditions such as schizophrenia and Alzheimer's disease. nih.govwikipedia.org
Analysis of Social Interaction and Behavioral Deficits in Animal Models
M1 agonists have demonstrated the capacity to enhance social skills in mouse models of schizophrenia. nih.gov In particular, acute administration of VU0453595 was found to rescue phencyclidine-induced impairments in social interactions in mice. This suggests a potential therapeutic role for this M1-PAM in addressing behavioral deficits associated with neuropsychological disorders. uni.luguidetopharmacology.org The compound fully restored deficits in social interaction in PCP-treated mice. uni.lu
Examination of Neuronal Activation Patterns and Neurotransmitter Systems Modulation
M1 mAChR activation plays a crucial role in modulating neuronal activity and neurotransmitter release across various brain regions. It enhances synaptic plasticity in prefrontal and hippocampal circuits and increases neuronal excitability. nih.gov M1 mAChRs are extensively expressed throughout the hippocampus, influencing cholinergic tone to shape neural circuit function. guidetopharmacology.orgnih.gov The primary function of acetylcholine (ACh) in the hippocampus is to modulate the levels of glutamate (B1630785) (Glu) and gamma-aminobutyric acid (GABA), thereby regulating excitatory and inhibitory transmission to drive synaptic plasticity and neuronal oscillations. guidetopharmacology.orgnih.gov
Specifically, M1 mAChR activation facilitates glutamate release in the CA3 region, leading to increased excitatory neurotransmission into CA1. nih.gov Conversely, in the CA1 region, M1 mAChRs located on inhibitory interneurons enhance GABA input onto excitatory pyramidal neurons. nih.gov M1 mAChR activation can also induce long-term depression (LTD) of glutamatergic inputs from subcortical areas through the activation of retrograde neurotransmitters, and conversely, can lead to long-term potentiation (LTP) mediated via AMPA receptors. nih.gov
The M1-selective PAM VU0453595 has been shown to potentiate a cholinergic activation-induced persistent increase in the intrinsic excitability of striatal projection neurons (MSNs), which could significantly impact striatal processing and motor learning. guidetopharmacology.org In mouse models of Rett syndrome (RTT), the M1 PAM VU0453595 normalized neuronal activation patterns and improved apnea (B1277953) severity by correcting hyperactivity and regulating activity in both non-cholinergic projections and cholinergic neurons of the brainstem. At a molecular level, M1 mAChRs couple to Gq/11 proteins, leading to the activation of phospholipase C, subsequent intracellular Ca2+ mobilization, and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
Investigation of Molecular Pathological Processes (e.g., amyloid precursor protein processing, tau phosphorylation)
M1 mAChR activation is implicated in reducing key pathological hallmarks of Alzheimer's disease, including amyloid plaques and neurofibrillary tangles. In vitro studies have demonstrated that primary neurons from M1-mAChR knockout mice exhibit significantly increased amyloidogenic amyloid precursor protein (APP) processing. This observation is partly attributed to the M1-mAChR's inhibitory role on beta-secretase 1 (BACE1) activity and its ability to enhance the production of soluble amyloid precursor protein alpha (sAPPα), a neuroprotective form of APP. Furthermore, activation of the M1-mAChR by agonists has been shown to result in reduced tau phosphorylation in both primary cells and mouse brains. M1R agonism has also been reported to suppress Beta-Amyloid (Aβ) secretion from cultured cells, and M1 agonists may inhibit Aβ synthesis by enhancing alpha-secretase activity. nih.gov In models of prion disease, M1-PAMs have been observed to reduce neuroinflammation and markers indicative of "AD-like" disease-adaptive responses. cenmed.com
Omics-Based Approaches in this compound Research
Omics-based approaches, which encompass transcriptomics, proteomics, metabolomics, and other high-throughput molecular analyses, are increasingly being employed to gain a comprehensive understanding of the molecular mechanisms underlying the effects of this compound compounds. These methodologies allow for the identification, characterization, and quantification of biomolecules, molecular processes, and signaling pathways that contribute to cellular and tissue function.
In the context of this compound research, transcriptomic studies have been utilized to reveal additional insights into prion disease modification by M1-receptor PAMs. cenmed.com Such approaches enable researchers to identify broad changes in gene expression profiles in response to this compound treatment, providing a deeper understanding of how these compounds influence disease progression at a molecular level. While specific detailed datasets from this compound omics studies were not extensively detailed in the provided information, the mention of transcriptomic studies highlights the application of these advanced techniques to elucidate the complex neurobiological effects of this compound.
Proteomic Analysis of Neural Tissue in Response to this compound
Preclinical studies involving M1 PAMs have demonstrated significant alterations in the proteomic landscape of neural tissue, particularly in models of neurodegenerative conditions. For instance, in a mouse model of prion disease, chronic enhancement of the M1 receptor activity with the positive allosteric modulator VU0486846 led to a normalization of molecular profiles in the hippocampus that were dysregulated by the disease hodoodo.com.
Proteomic analysis of hippocampal tissue from prion-infected mice treated with VU0486846 revealed a reduction in the abundance of specific molecular markers associated with neuroinflammation and mitochondrial dysregulation hodoodo.com. Furthermore, the treatment normalized the levels of proteins linked to neurotransmission, including components of synaptic and postsynaptic signaling hodoodo.com. These findings suggest that M1 PAMs can counteract disease-induced proteomic changes, restoring a more homeostatic molecular environment within affected neural circuits. Principal components analysis (PCA) and volcano plots were utilized to visualize and identify differentially expressed proteins, highlighting those significantly increased or decreased in expression following M1 PAM treatment hodoodo.com.
The observed proteomic changes indicate a broad impact of M1 PAMs on cellular processes critical for neuronal health and function. The normalization of synaptic and postsynaptic signaling components underscores the potential of these compounds to restore impaired neural communication, a hallmark of many neurodegenerative disorders hodoodo.com.
| Category of Proteins Affected | Observed Change in Prion Disease Model (Untreated) | Effect of M1 PAM (VU0486846) Treatment |
| Neuroinflammation Markers | Increased Abundance | Reduced Abundance |
| Mitochondrial Dysregulation Markers | Increased Abundance | Reduced Abundance |
| Neurotransmission-Associated Proteins (Synaptic/Postsynaptic Signaling) | Dysregulated Abundance | Normalized Abundance |
Transcriptomic Profiling of Target Tissues
In conjunction with proteomic analyses, transcriptomic profiling has been employed to understand the gene expression changes induced by M1 PAMs in target neural tissues. In the aforementioned prion disease mouse model, transcriptomic analysis of the hippocampus revealed a molecular profile that closely resembled those observed in human neurodegenerative diseases, such as Alzheimer's disease hodoodo.com.
Treatment with the M1 PAM VU0486846 contributed to the normalization of these disease-associated molecular profiles hodoodo.com. While specific gene-level data were not extensively detailed, the overarching finding indicated that the M1 PAM treatment normalized the abundance of markers associated with neurotransmission, encompassing both synaptic and postsynaptic signaling components hodoodo.com. This suggests that the beneficial proteomic changes observed are likely underpinned by alterations in gene expression, wherein M1 PAMs modulate the transcription of genes involved in key neurobiological pathways. The ability of M1 PAMs to influence transcriptomic landscapes further supports their potential to modify disease progression by addressing fundamental molecular dysregulations in affected neural tissues hodoodo.com.
Challenges and Future Directions in M1 Pam B Research
Advancing the Understanding of Allosteric Modulation and Signal Bias Mechanisms
A primary challenge in the development of M1-PAM-B lies in the intricate nature of allosteric modulation. Unlike orthosteric ligands that bind to the same site as the natural neurotransmitter, allosteric modulators bind to a distinct site on the receptor. nih.gov This binding event changes the receptor's conformation, which in turn alters the affinity and/or efficacy of the endogenous ligand, acetylcholine (B1216132). nih.gov The complexity arises because different PAMs can stabilize unique receptor conformations, leading to varied functional outcomes—a phenomenon known as signal bias. nih.govbiorxiv.org
Signal bias allows a receptor to preferentially activate certain downstream signaling pathways over others. nih.gov For the M1 receptor, which couples to multiple intracellular partners, this is critically important. For instance, a PAM could bias the receptor to signal through Gαq-protein pathways, which are linked to therapeutic cognitive enhancement, while avoiding pathways like β-arrestin recruitment, which might be associated with adverse effects or tolerance development. portlandpress.comnih.gov Some M1 PAMs have been shown to potentiate coupling to phospholipase C (PLC) but not phospholipase D (PLD), indicating a clear signaling bias that can have distinct effects on synaptic plasticity. nih.govbiorxiv.org
A significant hurdle is that the precise molecular mechanisms governing how a specific PAM induces a particular biased response are not fully understood. nih.gov Future research must focus on elucidating these mechanisms. This involves using advanced structural biology techniques, such as cryo-electron microscopy, to visualize the different conformational states of the M1 receptor when bound to this compound and acetylcholine. nih.gov Computational modeling and molecular docking studies can further predict how specific chemical structures interact with the allosteric site to produce biased signaling. nih.gov A deeper understanding of these structure-function relationships will enable the rational design of future M1 PAMs with tailored signaling profiles, maximizing therapeutic benefit while minimizing unwanted effects. nih.gov
Development of Improved Preclinical Models for Specific Neurobiological Deficits
Translating preclinical findings into clinical success is a major challenge for all central nervous system (CNS) drug development, and this compound is no exception. nih.gov A critical limitation is the predictive validity of current animal models for complex human conditions like schizophrenia and Alzheimer's disease. While existing models have been useful, they often recapitulate only specific aspects of the human disorder.
For instance, cognitive deficits are frequently modeled in rodents using tasks like the novel object recognition (NOR) test or the Morris water maze. nih.govnih.gov While M1 PAMs have shown efficacy in these models, the cognitive domains tested may not fully align with the complex cognitive impairments seen in patients. nih.govnih.gov Similarly, models for schizophrenia may address positive or negative symptoms but often fail to capture the full spectrum of the disorder. nih.gov
Future efforts must be directed toward developing and validating more sophisticated and translatable preclinical models. This includes:
Utilizing a broader range of species: While rodent models are foundational, nonhuman primates offer a more complex neuroanatomy and behavioral repertoire that more closely resembles humans. nih.govpnas.org Testing this compound in these models can provide more robust data on cognitive enhancement and potential side effects. pnas.org
Developing models for specific cognitive domains: Research is moving towards tasks that assess specific cognitive functions impaired in disease, such as cognitive flexibility and executive function. pnas.orgvanderbilt.edu Studies in nonhuman primates have shown that some M1 PAMs can specifically enhance cognitive flexibility without affecting other domains like attentional filtering. pnas.org
Employing genetic models: The use of transgenic animal models that carry genetic risk factors for diseases like Alzheimer's can help assess the disease-modifying potential of this compound, in addition to its symptomatic effects. nih.gov
Integrating advanced imaging and electrophysiology: Combining behavioral testing with techniques like in vivo electrophysiology and functional neuroimaging in animal models can provide crucial insights into how this compound modulates the activity of specific neural circuits to produce its pro-cognitive effects. nih.gov
The table below summarizes some preclinical models used in M1 PAM research and the specific deficits they are designed to assess.
| Preclinical Model | Species | Neurobiological Deficit Modeled | Research Findings with M1 PAMs |
| Novel Object Recognition (NOR) | Rat, Mouse | Recognition memory deficits | M1 PAMs lacking agonist activity robustly enhance recognition memory. nih.govnih.gov |
| Morris Water Maze | Rat | Spatial learning and memory deficits | Some M1 PAMs reversed scopolamine-induced deficits in this task. portlandpress.com |
| Reversal Learning Tasks | Mouse, Nonhuman Primate | Cognitive flexibility and executive function deficits | M1 PAMs restored impairments in reversal learning and enhanced extradimensional set shifting. pnas.orgnih.gov |
| Amphetamine-Induced Hyperlocomotion | Mouse | Model for psychosis-related symptoms | Certain M1 ago-PAMs dose-dependently reversed this effect. nih.gov |
| Sleep-Wake Architecture Monitoring (EEG) | Mouse | Age-related sleep disturbances | M1 PAMs increased wakefulness and arousal in aged mice. researchgate.net |
Integration of Multi-Omics Data for a Comprehensive Understanding of this compound Action
The biological response to a compound like this compound is incredibly complex, involving changes across multiple biological systems. A significant challenge is to understand this response holistically. Traditional approaches often focus on a single data type, such as measuring changes in a few specific proteins or genes. The future of understanding this compound's mechanism of action lies in the integration of multi-omics data. nih.gov
Multi-omics approaches combine data from various molecular levels—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to create a comprehensive picture of a biological system. quantori.com For this compound research, this could involve:
Transcriptomics: Analyzing how treatment with this compound alters gene expression in key brain regions like the cortex and hippocampus.
Proteomics: Identifying changes in protein expression and post-translational modifications that occur downstream of M1 receptor activation.
Metabolomics: Measuring shifts in the levels of small-molecule metabolites to understand how this compound affects neuronal energy metabolism and signaling.
Phosphoproteomics: Specifically studying changes in protein phosphorylation, a key mechanism in G-protein coupled receptor (GPCR) signaling, to map the pathways activated by this compound. portlandpress.com
The primary challenge in this field is not the generation of data, but its integration and interpretation. nih.govspringernature.com These datasets are massive, complex, and heterogeneous. Future directions will rely on the development of sophisticated bioinformatics and machine learning algorithms to integrate these disparate data types. nih.govnih.gov Successful integration could allow researchers to identify novel biomarkers of drug response, uncover previously unknown mechanisms of action, and build predictive models of both efficacy and potential liabilities. nih.gov
Innovation in Molecular Tool Compounds for M1 Receptor Research
Progress in understanding the M1 receptor's role in health and disease is critically dependent on the availability of high-quality molecular tools. While this compound is a compound of interest, a diverse toolkit of chemical probes is needed to dissect the receptor's complex pharmacology. A key challenge has been developing compounds with high subtype selectivity, as the five muscarinic receptor subtypes share a highly conserved orthosteric binding site. nih.govnih.gov The discovery of allosteric sites, which are less conserved, has been a major breakthrough, enabling the creation of highly selective M1 PAMs. nih.govnih.gov
However, even within the class of selective M1 PAMs, there is significant pharmacological diversity. acs.org Some compounds exhibit intrinsic agonist activity (ago-PAMs), meaning they can activate the receptor even in the absence of acetylcholine, while others are "pure" PAMs that only enhance the effect of the endogenous ligand. nih.govnih.gov Experience suggests that ago-PAMs may be more prone to causing over-activation of the M1 receptor, potentially leading to adverse effects and reduced efficacy. nih.govacs.org
Future innovation in this area will focus on designing and synthesizing novel molecular tools with precisely defined properties to probe M1 receptor function. This includes:
Developing PAMs with varied levels of cooperativity and biased signaling to systematically study how these properties affect in vivo responses. nih.gov
Creating bitopic ligands that simultaneously engage both the orthosteric and an allosteric site, potentially offering novel pharmacological profiles. nih.gov
Designing photo-switchable or chemically-induced dimerizing ligands that would allow researchers to control M1 receptor activity with unprecedented temporal and spatial precision in experimental systems.
Synthesizing novel peptide-based modulators designed to target specific hydrophobic regions of the M1 receptor. nih.gov
The table below highlights some of the diverse M1 PAMs that serve as tool compounds, illustrating the variety of pharmacological profiles being explored.
| Compound Name | Class | Key Pharmacological Property | Reference |
| BQCA | Pure PAM | Highly selective M1 PAM, increases ACh affinity. nih.govnih.gov | nih.govnih.gov |
| MK-7622 | Ago-PAM | M1 PAM with some intrinsic agonist activity; advanced to clinical trials. nih.govnih.gov | nih.govnih.gov |
| VU0453595 | Pure PAM | Lacks intrinsic agonist activity; shown to improve cognitive flexibility in NHPs. nih.govpnas.org | nih.govpnas.org |
| VU319 | Pure PAM | Minimal M1 agonism; advanced to Phase I clinical trials. nih.govacs.org | nih.govacs.org |
| PF-06767832 | Ago-PAM | PAM-agonist that induced convulsions and other adverse effects in rats. portlandpress.com | portlandpress.com |
Strategies for Optimizing Functional Selectivity and Efficacy in Target Neural Circuits
The ultimate goal in developing this compound is to achieve robust pro-cognitive efficacy in patients without inducing the cholinergic side effects that have plagued earlier, non-selective muscarinic compounds. nih.govacs.org This requires optimizing functional selectivity—the ability to modulate M1 receptors in therapeutically relevant neural circuits (e.g., the prefrontal cortex and hippocampus) while minimally affecting M1 receptors in other areas that could mediate adverse effects. nih.govportlandpress.com
A major challenge is that M1 receptors are widely distributed, and their over-activation can lead to issues like seizures or gastrointestinal problems. portlandpress.comnih.gov The therapeutic window for M1-targeted drugs can be narrow. Strategies for overcoming this challenge and optimizing efficacy represent the culmination of the future directions discussed previously.
Key strategies include:
Fine-tuning pharmacology to avoid over-activation: There is growing evidence that M1 PAMs with minimal or no intrinsic agonist activity offer the best profile for enhancing cognition without causing adverse effects. nih.govacs.org The strategy is to design "pure" PAMs like this compound that amplify the natural, phasic signaling of acetylcholine rather than causing constant, tonic activation of the receptor. nih.gov
Leveraging signal bias: As discussed, designing this compound to be a biased modulator that preferentially engages therapeutic signaling pathways is a key future strategy. portlandpress.comnih.gov This could separate the pathways leading to cognitive enhancement from those causing unwanted side effects.
Optimizing pharmacokinetics: Ensuring that this compound has the right drug metabolism and pharmacokinetic (DMPK) properties is crucial. This includes achieving sufficient brain penetration to engage CNS targets while potentially limiting exposure in peripheral tissues where M1 activation is undesirable. nih.govacs.org
Circuit-based assessment: Future preclinical evaluation must move beyond simple behavioral assays to assess how this compound affects the function of specific neural circuits. Techniques like in vivo electrophysiology can measure the firing of neurons in the prefrontal cortex, providing direct evidence of target engagement in a key cognitive center. nih.gov This allows for a more direct correlation between molecular action and circuit-level effects relevant to cognition.
By integrating these strategies, the development of this compound and other next-generation M1 PAMs can be advanced, holding the promise of a new class of therapeutics to effectively treat the debilitating cognitive symptoms of severe brain disorders.
Q & A
Basic Research Questions
Q. How should researchers formulate a scientifically rigorous research question for studying M1-PAM-B?
- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: Specific biological systems or cell lines affected by this compound.
- Intervention: Dosage ranges or molecular interactions of this compound.
- Comparison: Baseline activity without this compound or analogous compounds.
- Outcome: Quantifiable metrics (e.g., binding affinity, enzymatic inhibition).
Q. What experimental design principles are critical for reproducibility in this compound studies?
- Methodology :
- Control Groups : Include positive/negative controls to validate assay sensitivity.
- Blinding : Use double-blinding in pharmacological assays to reduce bias.
- Replication : Perform triplicate measurements for statistical robustness.
Q. How can researchers address contradictions in this compound data across studies?
- Methodology :
- Meta-Analysis : Aggregate data using random-effects models to account for variability.
- Sensitivity Analysis : Test if results hold under different assumptions (e.g., outlier exclusion).
- Contextual Factors : Compare experimental conditions (e.g., pH, temperature) between conflicting studies .
Advanced Research Questions
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound experiments?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
- LASSO Regression : Use regularization to identify significant predictors in high-dimensional datasets (e.g., multi-omics integration) .
- Validation : Apply bootstrap resampling to assess model stability .
Q. How can researchers optimize assay parameters for this compound in heterogeneous biological systems?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., incubation time, concentration).
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions.
- Example Table :
| Variable | Range Tested | Optimal Value | Impact on Outcome |
|---|---|---|---|
| Temperature (°C) | 25–40 | 37 | ↑ Binding affinity by 30% |
| pH | 6.5–8.0 | 7.4 | ↓ Non-specific binding |
| . |
Q. What strategies mitigate batch effects in large-scale this compound screening studies?
- Methodology :
- ComBat Harmonization : Adjust for technical variability using empirical Bayes methods.
- QC Samples : Include reference samples in each batch to monitor drift.
- Validation : Perform PCA to visualize batch effect correction efficacy .
Methodological Best Practices
Q. How should researchers document and report this compound findings to meet journal standards?
- Structure :
- Results : Present raw and processed data separately; use appendices for large datasets.
- Discussion : Link findings to hypotheses, emphasizing mechanisms over correlation.
Q. What ethical guidelines apply to this compound research involving animal or human models?
- Compliance :
- Institutional Review : Submit protocols to ethics committees for approval.
- Data Anonymization : Remove identifiers from human-derived datasets.
- Reporting : Adhere to ARRIVE or CONSORT guidelines for preclinical/clinical studies .
Tables for Reference
Table 1 : Common Statistical Tests for this compound Data Analysis
| Scenario | Test/Method | Software Implementation |
|---|---|---|
| Dose-response curves | Nonlinear regression | GraphPad Prism, R drc |
| High-dimensional data | LASSO regression | Python scikit-learn |
| Batch effect correction | ComBat | R sva |
| . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
